molecular formula C14H11ClN4 B8289148 3-Phenyl-5-(2-amino-5-chlorophenyl)-1H-1,2,4-triazole

3-Phenyl-5-(2-amino-5-chlorophenyl)-1H-1,2,4-triazole

Cat. No. B8289148
M. Wt: 270.72 g/mol
InChI Key: HVDNECJRVKOPKV-UHFFFAOYSA-N
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Patent
US07507728B2

Procedure details

As described for example 21c) 9-chloro-2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one (6.34 g, 21.4 mmol), instead of 9-bromo-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one, was converted to the title compound (5.35 g, 92%) which was obtained as a light brown solid. MS: m/e=271.0 [M+H]+.
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[NH:8]C(=O)[N:6]3[N:13]=[C:14]([C:16]4[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=4)[N:15]=[C:5]3[C:4]=2[CH:3]=1.BrC1C=CC2NC(=O)N3N=CN=C3C=2C=1>>[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([NH2:8])=[C:4]([C:5]2[NH:6][N:13]=[C:14]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[N:15]=2)[CH:3]=1

Inputs

Step One
Name
Quantity
6.34 g
Type
reactant
Smiles
ClC1=CC=2C=3N(C(NC2C=C1)=O)N=C(N3)C3=CC=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2C=3N(C(NC2C=C1)=O)N=CN3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)N)C=1NN=C(N1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.35 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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